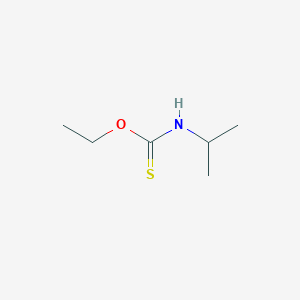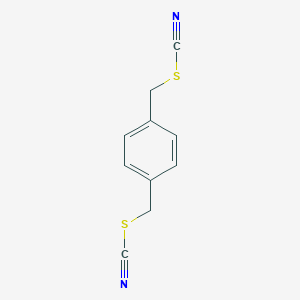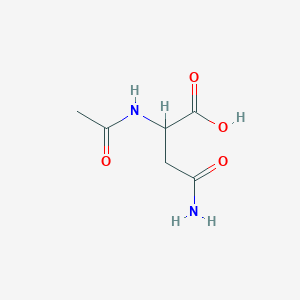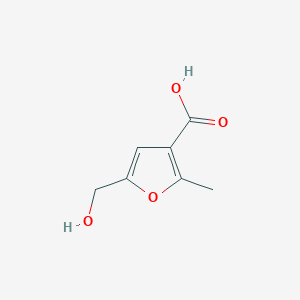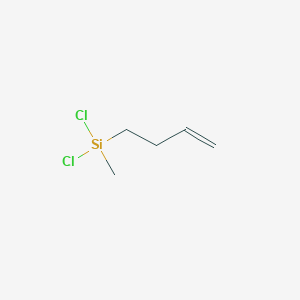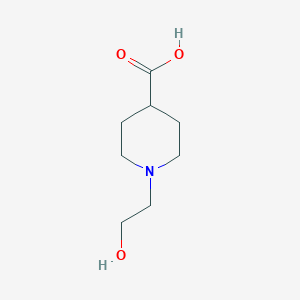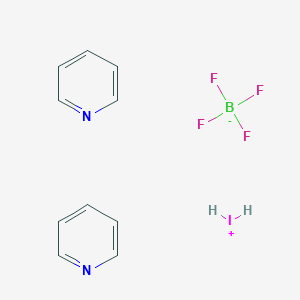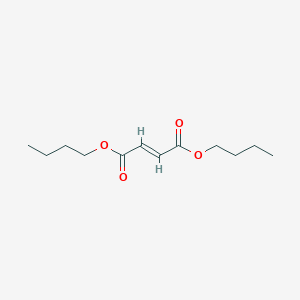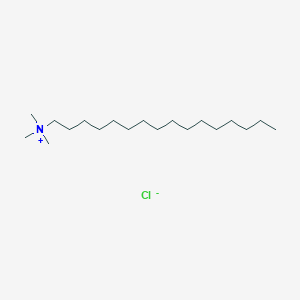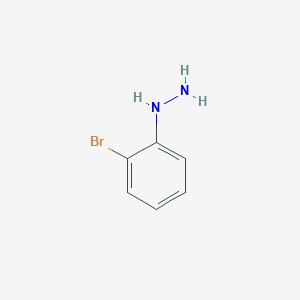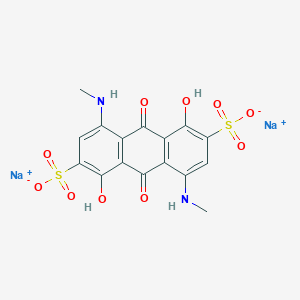
Disodium 9,10-dihydro-1,5-dihydroxy-4,8-bis(methylamino)-9,10-dioxoanthracene-2,6-disulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium 9,10-dihydro-1,5-dihydroxy-4,8-bis(methylamino)-9,10-dioxoanthracene-2,6-disulphonate, also known as MTT, is a yellow water-soluble dye that is widely used in scientific research. It is commonly used to assess cell viability, proliferation, and cytotoxicity in various cell-based assays. MTT has also been used in drug discovery and development, cancer research, and toxicology studies.
Wirkmechanismus
The mechanism of action of Disodium 9,10-dihydro-1,5-dihydroxy-4,8-bis(methylamino)-9,10-dioxoanthracene-2,6-disulphonate involves the reduction of the dye by mitochondrial dehydrogenases in viable cells to form insoluble formazan crystals. The reduction reaction is dependent on the activity of mitochondrial dehydrogenases, which are enzymes involved in cellular respiration. The formazan crystals are produced only in viable cells and can be solubilized and quantified by measuring the absorbance at 570 nm using a microplate reader. The reduction of Disodium 9,10-dihydro-1,5-dihydroxy-4,8-bis(methylamino)-9,10-dioxoanthracene-2,6-disulphonate to formazan is irreversible, which makes the assay suitable for endpoint measurements.
Biochemische Und Physiologische Effekte
Disodium 9,10-dihydro-1,5-dihydroxy-4,8-bis(methylamino)-9,10-dioxoanthracene-2,6-disulphonate is a non-toxic dye that does not affect cell viability or proliferation. The reduction of Disodium 9,10-dihydro-1,5-dihydroxy-4,8-bis(methylamino)-9,10-dioxoanthracene-2,6-disulphonate to formazan is a redox reaction that consumes NADH and produces NAD+. The redox reaction is coupled to the electron transport chain in mitochondria, which generates ATP and maintains cellular energy homeostasis. The Disodium 9,10-dihydro-1,5-dihydroxy-4,8-bis(methylamino)-9,10-dioxoanthracene-2,6-disulphonate assay is sensitive to changes in mitochondrial function, which can be indicative of cellular stress or damage.
Vorteile Und Einschränkungen Für Laborexperimente
The Disodium 9,10-dihydro-1,5-dihydroxy-4,8-bis(methylamino)-9,10-dioxoanthracene-2,6-disulphonate assay has several advantages over other cell viability assays. It is a simple and reliable method that does not require specialized equipment or expertise. The assay is also compatible with high-throughput screening, which makes it suitable for drug discovery and development. However, the Disodium 9,10-dihydro-1,5-dihydroxy-4,8-bis(methylamino)-9,10-dioxoanthracene-2,6-disulphonate assay has some limitations. It is dependent on the activity of mitochondrial dehydrogenases, which can vary between different cell types and experimental conditions. The assay is also susceptible to interference from compounds that affect mitochondrial function or formazan solubility. Therefore, it is important to validate the assay conditions and optimize the experimental parameters to obtain accurate and reproducible results.
Zukünftige Richtungen
For Disodium 9,10-dihydro-1,5-dihydroxy-4,8-bis(methylamino)-9,10-dioxoanthracene-2,6-disulphonate research include the development of new analogs, optimization of assay conditions, integration with other cell-based assays, and exploration of therapeutic applications.
Synthesemethoden
Disodium 9,10-dihydro-1,5-dihydroxy-4,8-bis(methylamino)-9,10-dioxoanthracene-2,6-disulphonate is synthesized by the reaction of 2,3,5-triphenyltetrazolium chloride (TTC) with sodium hydroxide and formaldehyde. The reaction produces a yellow water-soluble dye that can be purified by recrystallization. The chemical structure of Disodium 9,10-dihydro-1,5-dihydroxy-4,8-bis(methylamino)-9,10-dioxoanthracene-2,6-disulphonate consists of two methylamino groups and two sulfonic acid groups attached to an anthracene ring system.
Wissenschaftliche Forschungsanwendungen
Disodium 9,10-dihydro-1,5-dihydroxy-4,8-bis(methylamino)-9,10-dioxoanthracene-2,6-disulphonate is widely used in scientific research as a colorimetric assay for assessing cell viability, proliferation, and cytotoxicity. The assay is based on the reduction of Disodium 9,10-dihydro-1,5-dihydroxy-4,8-bis(methylamino)-9,10-dioxoanthracene-2,6-disulphonate by mitochondrial dehydrogenases in viable cells to form insoluble formazan crystals. The formazan crystals can be solubilized and quantified by measuring the absorbance at 570 nm using a microplate reader. The Disodium 9,10-dihydro-1,5-dihydroxy-4,8-bis(methylamino)-9,10-dioxoanthracene-2,6-disulphonate assay is a simple and reliable method for evaluating cell viability and cytotoxicity in various cell-based assays, including drug discovery, cancer research, and toxicology studies.
Eigenschaften
CAS-Nummer |
16673-13-5 |
|---|---|
Produktname |
Disodium 9,10-dihydro-1,5-dihydroxy-4,8-bis(methylamino)-9,10-dioxoanthracene-2,6-disulphonate |
Molekularformel |
C16H12N2Na2O10S2 |
Molekulargewicht |
502.4 g/mol |
IUPAC-Name |
disodium;1,5-dihydroxy-4,8-bis(methylamino)-9,10-dioxoanthracene-2,6-disulfonate |
InChI |
InChI=1S/C16H14N2O10S2.2Na/c1-17-5-3-7(29(23,24)25)13(19)11-9(5)15(21)12-10(16(11)22)6(18-2)4-8(14(12)20)30(26,27)28;;/h3-4,17-20H,1-2H3,(H,23,24,25)(H,26,27,28);;/q;2*+1/p-2 |
InChI-Schlüssel |
JWRCFUVSHWNVOH-UHFFFAOYSA-L |
SMILES |
CNC1=CC(=C(C2=C1C(=O)C3=C(C2=O)C(=CC(=C3O)S(=O)(=O)[O-])NC)O)S(=O)(=O)[O-].[Na+].[Na+] |
Kanonische SMILES |
CNC1=CC(=C(C2=C1C(=O)C3=C(C2=O)C(=CC(=C3O)S(=O)(=O)[O-])NC)O)S(=O)(=O)[O-].[Na+].[Na+] |
Andere CAS-Nummern |
16673-13-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



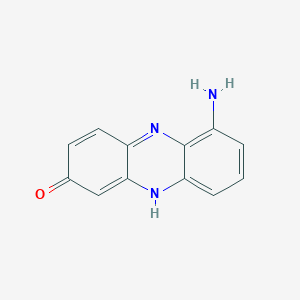
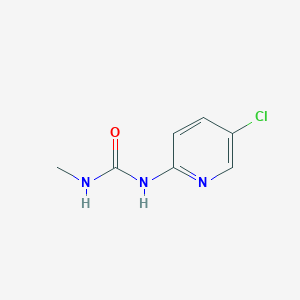
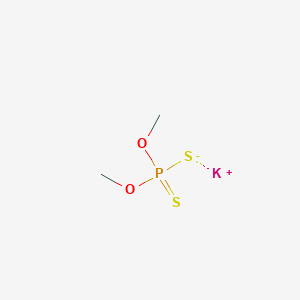
![3-[(3-methylpiperidin-1-yl)methyl]-1H-indole](/img/structure/B91559.png)
